2-Azido-N-(pyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
74152-86-6 |
|---|---|
Molecular Formula |
C12H9N5O |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-azido-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9N5O/c13-17-16-10-6-2-1-5-9(10)12(18)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,18) |
InChI Key |
IHHZVKVHCYZIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Theoretical Framework and Computational Investigations of 2 Azido N Pyridin 2 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There are currently no specific published studies that apply quantum chemical calculations to 2-Azido-N-(pyridin-2-yl)benzamide. Such studies are essential for a fundamental understanding of a molecule's properties.
Density Functional Theory (DFT) Studies on Molecular Orbitals, Bond Dissociation Energies, and Transition States
A comprehensive investigation using Density Functional Theory (DFT) would provide invaluable data on the molecular orbitals (HOMO-LUMO gap), which dictates the compound's electronic properties and reactivity. Furthermore, calculation of bond dissociation energies would offer insights into the stability of the molecule, particularly the thermally or photolytically labile azido (B1232118) group. Analysis of transition states would be critical in predicting reaction pathways and mechanisms. While DFT studies have been performed on similar benzamide (B126) and pyridine-containing compounds, this specific molecule has not been the subject of such research. nih.govnih.gov
Analysis of Intramolecular Interactions and Conformational Landscapes
The conformational flexibility of this compound, arising from the rotation around the amide bond and the orientation of the azido and pyridinyl groups, is yet to be computationally explored. A detailed analysis of its conformational landscape would identify the most stable geometries and the energy barriers between them. Understanding the intramolecular interactions, such as hydrogen bonding and steric effects, is fundamental to predicting its three-dimensional structure and how it might interact with biological targets.
Computational Prediction of Azide-Tetrazole Tautomerism and Isomerism in Solution
The potential for azide-tetrazole tautomerism, a well-documented phenomenon in other azido-containing heterocyclic compounds, represents a significant unanswered question for this compound. researchgate.netosti.govnih.gov Computational studies could predict the relative stability of the azide (B81097) and its corresponding tetrazole isomer in various solvents, which would have profound implications for its chemical reactivity and biological activity. At present, no such computational predictions have been reported for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Potential Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. For this compound, MD simulations could provide a more realistic picture of its conformational preferences in solution and its potential to interact with biological macromolecules. Although MD simulations have been used to study the binding of related benzamide derivatives to protein targets, this specific compound has not been investigated. researchgate.netresearchgate.net
Cheminformatics and QSAR/3D-QSAR Approaches for Analog Design and Predictive Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in modern drug discovery and materials science for designing new compounds with desired properties. nih.govnih.gov These approaches rely on the computational analysis of a series of related compounds to build predictive models. Given the lack of a sufficient dataset of synthesized and tested analogues of this compound, no QSAR or 3D-QSAR studies have been developed. Such studies would be invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity or material properties.
Computational Analysis of Reaction Mechanisms Involving the Azido Group
The azido group is a versatile functional group known for its participation in a wide range of chemical transformations, including cycloadditions, reductions, and rearrangements. Computational analysis of the reaction mechanisms involving the azido group of this compound would be crucial for understanding its synthetic utility and potential for creating more complex molecules. To date, no such computational studies have been published.
Synthetic Methodologies for 2 Azido N Pyridin 2 Yl Benzamide and Its Analogues
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2-Azido-N-(pyridin-2-yl)benzamide (I) reveals two primary disconnection points. The first is the amide bond, leading to a substituted benzoic acid derivative (II) and 2-aminopyridine (B139424) (III). The second key disconnection is at the C-N bond of the azido (B1232118) group, which points to a 2-halobenzamide precursor (IV). This analysis identifies 2-aminopyridine and a 2-substituted benzoic acid or its activated form as the fundamental starting materials.
Figure 1: Retrosynthetic Analysis of this compound
Direct Amidation Approaches for the N-(pyridin-2-yl)benzamide Core Formation
The formation of the central amide linkage is a critical step in the synthesis of these compounds. Several methodologies have been developed to achieve this transformation efficiently.
Condensation Reactions of Substituted Benzoyl Chlorides with 2-Aminopyridine Derivatives
A traditional and widely used method for amide bond formation is the condensation of a carboxylic acid chloride with an amine. In this context, a substituted benzoyl chloride is reacted with a 2-aminopyridine derivative. researchgate.net This reaction is typically performed in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride byproduct. The use of thionyl chloride (SOCl2) to convert the corresponding benzoic acid to the more reactive benzoyl chloride is a common preliminary step. researchgate.net
Table 1: Examples of Condensation Reactions
| Benzoyl Chloride | 2-Aminopyridine Derivative | Product |
|---|---|---|
| Benzoyl chloride | 2-Aminopyridine | N-(pyridin-2-yl)benzamide |
Oxidative Amidation Protocols Utilizing Aldehydes and Aminopyridines
Oxidative amidation offers an alternative route that avoids the need for pre-activated carboxylic acids like benzoyl chlorides. In this approach, a substituted benzaldehyde (B42025) reacts directly with a 2-aminopyridine derivative in the presence of an oxidizing agent. researchgate.net Various oxidizing systems have been employed, including quinone/DMSO systems, which have been shown to be efficient under mild conditions. nih.gov Bimetallic metal-organic frameworks (MOFs), such as Co/Fe-MOF, have also been utilized as catalysts in the presence of an oxidant like di-tert-butyl peroxide (DTBP) to facilitate the C-N bond formation. researchgate.net
Table 2: Oxidative Amidation Conditions and Catalysts
| Aldehyde | Amine | Oxidant/Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Benzaldehyde | 2-Aminopyridine | Pyrrolylquinone/DMSO | DMSO | High |
Metal-Catalyzed Amidation Strategies for N-(pyridin-2-yl)arylamides
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds. Palladium and copper-based catalysts are commonly employed for the amidation of aryl halides with amines. youtube.com For instance, the Buchwald-Hartwig amination can be adapted for this purpose. Nickel-catalyzed aminocarbonylation of aryl halides with nitroarenes also provides a pathway to aryl amides. rsc.orgrsc.org Bimetallic metal-organic frameworks, such as Fe2Ni-BDC, have demonstrated good efficiency as heterogeneous catalysts for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine. mdpi.com
Table 3: Metal-Catalyzed Amidation Approaches
| Aryl Halide/Precursor | Amine | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Aryl Halide | 2-Aminopyridine | Palladium/GPhos ligand | - | - |
| Aryl Bromide | 3-Aminopyridine | Palladium Catalyst/DBU | DBU | - |
Introduction of the Azido Functionality at the Ortho-Position of the Benzamide (B126) Ring
The final key transformation is the introduction of the azido group at the ortho-position of the benzamide ring.
Nucleophilic Substitution of Halogenated Benzamide Precursors with Azide (B81097) Salts
The most direct method for introducing the azide functionality is through a nucleophilic aromatic substitution reaction. A 2-halo-N-(pyridin-2-yl)benzamide precursor is treated with an azide salt, typically sodium azide (NaN3). tutorchase.com The halide at the ortho position acts as a leaving group and is displaced by the azide ion. This reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the substitution reaction. tutorchase.commasterorganicchemistry.com
Table 4: Conditions for Nucleophilic Azide Substitution
| Halogenated Precursor | Azide Salt | Solvent |
|---|---|---|
| 2-Bromo-N-(pyridin-2-yl)benzamide | Sodium Azide | DMSO |
Diazotization of Ortho-Amino-N-(pyridin-2-yl)benzamide Followed by Azide Formation
The most direct and widely employed method for the synthesis of this compound is the diazotization of its corresponding amino precursor, 2-amino-N-(pyridin-2-yl)benzamide. This two-step, one-pot procedure is a variation of the classical Sandmeyer reaction.
Step 1: Diazotization The synthesis begins with the dissolution or suspension of 2-amino-N-(pyridin-2-yl)benzamide in an acidic aqueous medium, typically using hydrochloric or sulfuric acid. The mixture is cooled to a low temperature, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise. The nitrous acid (HNO₂), generated in situ from the sodium nitrite and the strong acid, reacts with the primary aromatic amine to form a diazonium salt. Maintaining the low temperature is crucial to prevent the premature decomposition of the diazonium intermediate and the formation of undesired phenol (B47542) byproducts.
Step 2: Azide Formation Following the complete formation of the diazonium salt, a solution of an azide salt, most commonly sodium azide (NaN₃), is introduced to the reaction mixture. The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) gas, which is an excellent leaving group. This substitution reaction yields the final product, this compound. The product often precipitates from the aqueous reaction medium and can be isolated through filtration, followed by washing and recrystallization to achieve high purity.
Formation of the precursor: 2-Aminobenzoic acid is coupled with 2-aminopyridine to form 2-amino-N-(pyridin-2-yl)benzamide.
Diazotization and Azidation: The amino group is converted to an azido group via a diazonium salt intermediate.
Stereoselective Introduction of the Azido Group (if applicable to chiral analogues)
The parent compound, this compound, is achiral. Therefore, stereoselective synthesis is not applicable to the molecule itself. However, the principles of stereoselective azidation are highly relevant for the synthesis of chiral analogues, for instance, where a stereocenter exists on a substituent attached to either the benzamide or pyridine (B92270) ring.
While direct stereoselective azidation of a C-H bond on the aromatic ring is not a standard transformation, stereoselectivity becomes a key consideration when the azido group is introduced to a chiral side chain. For example, in the synthesis of chiral 2-azido-2-deoxyglycosides, which are complex analogues containing a sugar moiety, gold-catalyzed SN2 glycosylation methods have been developed. nih.govnih.gov These methods use a directing group on the glycosyl donor to control the stereochemical outcome of the glycosylation, allowing for the highly stereoselective formation of 1,2-cis or 1,2-trans glycosidic linkages. nih.govnih.gov In such cases, the azido group is already present on the chiral building block, and its stereochemistry is set prior to coupling. Should a chiral analogue of this compound be designed with a chiral aliphatic portion, similar substrate-controlled or catalyst-controlled strategies would be necessary to ensure the stereoselective introduction of the azide.
Convergent and Divergent Synthetic Strategies for Substituted Analogues
The generation of a library of substituted this compound analogues can be efficiently achieved through both convergent and divergent synthetic strategies. rsc.org
Divergent Synthesis: A divergent approach is often preferred for creating a range of analogues from a common intermediate.
A key intermediate, such as 2-azidobenzoic acid or its activated form (e.g., 2-azidobenzoyl chloride), is synthesized in bulk.
This common intermediate is then reacted with a diverse panel of substituted 2-aminopyridines. The substitutions on the pyridine ring can include various electron-donating or electron-withdrawing groups at different positions, leading to a wide array of final products. This strategy is highly efficient as the final-stage diversification allows for the rapid production of many derivatives.
Convergent Synthesis: In a convergent strategy, substituted fragments of the molecule are synthesized separately and then combined in the final steps.
A set of substituted 2-azidobenzoic acids is prepared.
Concurrently, a set of substituted 2-aminopyridines is prepared.
The corresponding pairs are then coupled using standard amide bond formation reactions (e.g., using coupling agents like DCC, EDC, or by converting the acid to an acyl chloride). This approach is particularly useful when the desired substitutions might not be compatible with the reaction conditions of other steps, allowing for greater flexibility in the synthesis of complex, multi-functionalized analogues.
Optimization of Reaction Conditions and Yields
For instance, in the synthesis of N-(pyridin-2-yl)benzamide from 2-aminopyridine, catalysts play a significant role. Bimetallic metal-organic frameworks (MOFs) like Fe₂Ni-BDC have been shown to be effective heterogeneous catalysts for amidation reactions, allowing for high yields and catalyst reusability. mdpi.com Optimization of such catalytic systems involves screening different solvents, catalyst loadings, and temperatures.
The following interactive table illustrates a typical optimization process for a related amide synthesis, highlighting the impact of various parameters on the reaction yield.
Table 1: Representative Optimization of Reaction Conditions for Amide Synthesis This table presents generalized data based on typical optimization studies for related amide formation reactions to illustrate the principles. researchgate.netresearchgate.netscielo.br
From such studies, optimal conditions are identified, such as using 10 mol% of a specific catalyst in a solvent like dichloromethane (B109758) (DCM) at 80°C for 24 hours. mdpi.com
Chemo- and Regioselectivity Considerations in Multi-Functionalized Systems
When synthesizing analogues of this compound that bear additional functional groups, chemo- and regioselectivity become paramount. The synthetic route must be designed to ensure that reactions occur at the desired site without affecting other sensitive groups.
Chemoselectivity: The diazotization/azidation sequence is generally chemoselective for the primary aromatic amine. However, if other nucleophilic groups are present in the molecule (e.g., other amino groups, phenols, or thiols), they could potentially react with the diazonium intermediate or the nitrous acid. For instance, an unprotected phenolic hydroxyl group could lead to the formation of azo dyes. Therefore, protection strategies for highly reactive functional groups may be necessary before carrying out the diazotization step.
Regioselectivity: Regioselectivity is a key concern when introducing substituents to the aromatic rings. For example, in an iron-catalyzed C-H functionalization to build related heterocyclic systems like 2-arylbenzoxazoles from N-arylbenzamides, the position of halogenation is highly regioselective, which then directs the subsequent cyclization. researchgate.net Similarly, if substitutions are to be made on the this compound scaffold via electrophilic aromatic substitution, the directing effects of both the azido group (ortho-, para-directing but deactivating) and the amide linkage must be considered to predict the site of reaction. The pyridine ring itself has a distinct reactivity pattern, with electrophilic substitution being difficult and typically occurring at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. Careful selection of reaction conditions is essential to control the regiochemical outcome in such multi-functionalized systems.
Chemical Transformations and Mechanistic Investigations of 2 Azido N Pyridin 2 Yl Benzamide
Reactivity Profile of the Azido (B1232118) Group
The azido group is a cornerstone of modern organic synthesis, prized for its ability to undergo a variety of transformations with high efficiency and selectivity. Its reactivity can be broadly categorized into cycloadditions, decompositions, reactions with nucleophiles and electrophiles, and intramolecular cyclizations, each providing pathways to diverse molecular architectures.
The 1,3-dipolar cycloaddition of azides with alkynes, a quintessential "click" reaction, is one of the most powerful methods for forming 1,2,3-triazole rings. This transformation can be achieved through copper catalysis (CuAAC) or, in the absence of a metal catalyst, by using strained alkynes (SPAAC).
The reaction of 2-Azido-N-(pyridin-2-yl)benzamide with terminal alkynes under copper(I) catalysis leads to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net This process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is exceptionally robust and high-yielding. nih.govacs.org The reaction typically proceeds under mild conditions, often in aqueous solvent mixtures, and tolerates a wide variety of functional groups. acs.org The copper(I) catalyst, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate, activates the terminal alkyne for cycloaddition. nih.gov
Alternatively, the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. This reaction utilizes strained cyclooctyne (B158145) derivatives, where the ring strain provides the driving force for the cycloaddition to occur under physiological conditions without the need for a toxic metal catalyst. nih.gov The reaction of this compound with a strained alkyne such as dibenzocyclooctyne (DBCO) would yield a stable triazole adduct, a method widely used in bioconjugation. nih.gov
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Aryl Azides This table presents typical results for CuAAC reactions with various aryl azides and alkynes, which are representative of the expected reactivity for this compound.
| Aryl Azide (B81097) | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene (B144264) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >98 | nih.gov |
| 1-Azido-4-methylbenzene | 1-Ethynyl-4-fluorobenzene | CuI (5 mol%), Ligand | THF/H₂O | 95 | nih.gov |
| Benzyl Azide | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 91 | nih.gov |
| 2-Azidophenylboronic acid | Cyclooct-2-yn-1-ol | None (Strain-Promoted) | CDCl₃ | >95 | rsc.org |
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The mechanism, which involves the formation of a copper(I) acetylide intermediate, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.govrsc.org The uncatalyzed thermal reaction, in contrast, typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov Therefore, the reaction of this compound with a terminal alkyne like phenylacetylene is expected to produce the 1-(2-(N-(pyridin-2-yl)carbamoyl)phenyl)-4-phenyl-1H-1,2,3-triazole isomer with very high fidelity.
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), regioselectivity is dependent on the structure of the cyclooctyne. Asymmetric cyclooctynes can lead to a mixture of regioisomers, although certain substitution patterns can favor one over the other. acs.org
When a chiral azide or a chiral alkyne is used in cycloaddition reactions, diastereoselectivity becomes an important consideration. Studies involving chiral azides in Diels-Alder reactions have shown that the stereochemistry of the azide can influence the facial selectivity of the cycloaddition, leading to the formation of diastereomeric products in unequal ratios. researchgate.netelectronicsandbooks.com This principle suggests that if this compound were part of a chiral molecular system, its cycloaddition reactions could proceed with a degree of diastereoselectivity.
Upon thermal or photochemical stimulation, aryl azides like this compound readily extrude a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient species known as a nitrene. The initially formed singlet nitrene can either react directly or intersystem cross to a more stable triplet state. These nitrene intermediates are not typically isolated but are key to a variety of subsequent intramolecular rearrangements and insertion reactions.
For this compound, the generated 2-(N-(pyridin-2-yl)carbamoyl)phenylnitrene is poised for rapid intramolecular reactions. The proximity of the ortho-amide substituent provides a rich landscape for cyclization, which is often the dominant reaction pathway over intermolecular reactions such as C-H insertion into solvent molecules. These intramolecular processes are discussed in more detail in section 4.1.4.
While cycloadditions and thermal decompositions are the most common reactions, the azido group itself can react with certain nucleophiles and electrophiles.
Nucleophilic Attack: The terminal nitrogen atom (Nγ) of the azide is susceptible to nucleophilic attack. The most prominent example of this reactivity is the Staudinger reaction, where a phosphine, typically triphenylphosphine (B44618) (PPh₃), attacks the terminal nitrogen. wikipedia.org This attack forms a phosphazide (B1677712) intermediate, which then loses N₂ to generate an aza-ylide (or iminophosphorane). organic-chemistry.org In the presence of water, this intermediate is readily hydrolyzed to produce a primary amine and triphenylphosphine oxide. This two-step process, known as the Staudinger reduction, is a very mild and efficient method for converting an azide to an amine. organic-chemistry.org Thus, this compound can be smoothly converted to 2-Amino-N-(pyridin-2-yl)benzamide using this method.
Electrophilic Attack: Electrophilic attack on an azide is less common but is mechanistically proposed to occur at the internal nitrogen atom (Nα). Synthetically useful examples with external electrophiles on neutral aryl azides are rare, as other reaction pathways often dominate. However, in specific cases, such as the photoinduced copper-catalyzed azidoarylation of alkenes, the rate-determining step has been identified as the electrophilic attack of a radical on the internal nitrogen of a copper-coordinated azide complex. acs.org Another complex example involves the nucleophilic attack of an azide ion on an electrophilically activated azide (an iminium salt), leading to the formation of a transient hexazene intermediate. nih.gov
The most characteristic reaction of this compound, stemming from its ortho-substituted pattern, is intramolecular cyclization following the formation of a nitrene intermediate. The highly reactive nitrene can attack a proximal C-H or N-H bond or an aromatic system to form a new ring.
Upon thermolysis or photolysis, the nitrene generated from this compound has several potential cyclization pathways:
Cyclization onto the Pyridine (B92270) Ring: The nitrene can attack a C-H bond on the adjacent pyridine ring, leading to the formation of fused heterocyclic systems.
Cyclization onto the Amide Nitrogen: The nitrene could potentially interact with the amide nitrogen or carbonyl group.
Cyclization onto the Benzene (B151609) Ring: The nitrene can attack the C-H bond at the 6-position of its own phenyl ring, leading to the formation of a phenanthridinone-type scaffold after rearrangement.
Studies on related 2-azidobenzamides have shown that they can undergo palladium-catalyzed domino reactions with isocyanides. This process involves the formation of a carbodiimide (B86325) intermediate followed by an intramolecular cyclization to furnish quinazolin-4(3H)-ones in good yields. This transformation highlights the propensity of the 2-azidobenzamide scaffold to undergo intramolecular ring-closing reactions.
Strain-Promoted and Copper-Catalyzed [3+2] Cycloaddition Reactions (Click Chemistry) with Alkynes and Alkenes[9],[10],
Reactivity of the Benzamide (B126) Moiety
The benzamide portion of the molecule, consisting of a benzene ring attached to an amide group, is subject to a variety of chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene and its derivatives. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these substitutions are heavily influenced by the existing substituents on the ring. wikipedia.org Substituents can either activate the ring, increasing the reaction rate, or deactivate it, slowing the reaction down. wikipedia.org They also direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.org
For the benzamide moiety in this compound, both the azido group and the amide group influence the reactivity of the benzene ring. The amide group is generally considered an ortho, para-directing group, while the azido group's directing effect can be more complex. The interplay of these two substituents will determine the outcome of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgnih.gov
Hydrolysis and Amide Bond Transformations
The amide bond in the benzamide moiety can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. This reaction is a fundamental transformation of amides.
Furthermore, the amide bond can participate in various other transformations. For instance, N-aryl-2-aminopyridines, which share a structural similarity with the core of this compound, can undergo cyclization and functionalization reactions in the presence of transition metal catalysts. researchgate.net These reactions can lead to the formation of N-heterocycles and other nitrogen-containing molecules. researchgate.net
Cross-Coupling Reactions at the Benzene Ring (if substituted)
While there is no specific information found for cross-coupling reactions directly on the unsubstituted benzene ring of this compound, the principles of cross-coupling can be applied if the ring is appropriately substituted with a halide or triflate. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. rsc.org For example, the Chan-Lam cross-coupling reaction, which can be catalyzed by nickel, is used for the formation of C-N bonds between arylboronic acids and amines. researchgate.net
Transformations Involving the Pyridine Heterocycle
The pyridine ring, being a six-membered heterocycle containing a nitrogen atom, exhibits its own characteristic reactivity.
Electrophilic Aromatic Substitution on the Pyridine Ring
Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgyoutube.com This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comyoutube.com Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical reaction conditions, further deactivating the ring. wikipedia.orgyoutube.com
Electrophilic substitution on pyridine, when it does occur, typically directs the incoming electrophile to the 3-position (meta position). youtube.comyoutube.comyoutube.com This is because the intermediates formed from attack at the 2- or 4-positions are significantly less stable. youtube.com To enhance the reactivity of the pyridine ring towards electrophilic substitution, it can be converted to pyridine-N-oxide. wikipedia.orgyoutube.com The N-oxide is more reactive than pyridine and directs incoming electrophiles to the ortho and para positions. youtube.com
Metal-Catalyzed Coupling Reactions Involving the Pyridine Moiety (e.g., Suzuki, Sonogashira)
The pyridine ring can participate in various metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide or triflate. Pyridine-2-sulfinates have been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to the often difficult-to-prepare pyridine-2-boronic acids. tcichemicals.com These sulfinates are compatible with a range of functional groups. tcichemicals.com
The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is known for its mild reaction conditions and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org A microwave-assisted Sonogashira coupling method has been developed for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, demonstrating the applicability of this reaction to pyridine-containing systems. researchgate.net
Due to the directing effect of the pyridyl group, N-aryl-2-aminopyridines readily form stable complexes with metals, facilitating cyclization and functionalization reactions. researchgate.net This has been exploited in various transition metal-catalyzed reactions, including those involving palladium, rhodium, iridium, ruthenium, cobalt, and copper. researchgate.net
N-Oxidation and Quaternization of the Pyridine Nitrogen
The pyridine ring within the this compound molecule presents a site for further chemical modification, specifically at the nitrogen atom. The lone pair of electrons on the pyridine nitrogen allows for reactions such as N-oxidation and quaternization, leading to the formation of N-oxides and pyridinium (B92312) salts, respectively. These transformations can significantly alter the electronic properties and biological activity of the parent molecule.
N-Oxidation
The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common transformation in medicinal chemistry. This functional group can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a compound. The N-oxidation of this compound would likely proceed by treatment with a suitable oxidizing agent.
Reaction Scheme:
Typical Reagents and Conditions:
Common reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a carboxylic acid. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at or below room temperature.
Hypothetical Experimental Data:
The following table outlines a hypothetical reaction for the N-oxidation of this compound based on general literature procedures for similar substrates.
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | m-CPBA (1.2 equiv) | DCM | 0 to rt | 4 | 2-Azido-N-(1-oxido-pyridin-1-ium-2-yl)benzamide | 85 |
| 2 | This compound | H₂O₂/CH₃COOH | H₂O | 70 | 6 | 2-Azido-N-(1-oxido-pyridin-1-ium-2-yl)benzamide | 78 |
Note: The data presented in this table is illustrative and based on general chemical principles, as specific experimental results for this compound are not available in the searched literature.
Quaternization
Quaternization of the pyridine nitrogen involves the formation of a pyridinium salt through the reaction with an alkylating agent. This transformation introduces a positive charge on the pyridine ring, which can enhance water solubility and allow for further functionalization.
Reaction Scheme:
Spectroscopic Characterization and Structural Elucidation of 2 Azido N Pyridin 2 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Azido-N-(pyridin-2-yl)benzamide in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, providing insights into the molecular framework and through-bond and through-space interactions.
¹H NMR and ¹³C NMR Spectral Analysis of Protons and Carbons
The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The aromatic protons of the benzamide (B126) and pyridine (B92270) rings typically appear in the downfield region, usually between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) allow for the assignment of each proton to its specific position on the rings. For instance, protons on the benzoyl ring will exhibit coupling patterns consistent with their substitution, while the pyridine ring protons will show characteristic couplings. rsc.orgbmrb.ioresearchgate.netresearchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift, often in the range of 160-170 ppm. The aromatic carbons of both the benzoyl and pyridinyl moieties resonate in the 110-150 ppm region. The carbon atom attached to the azido (B1232118) group will also have a characteristic chemical shift. rsc.orgbmrb.ionp-mrd.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below is an interactive table of predicted NMR data. Note that actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridinyl-H3 | 7.10 - 7.30 | 113 - 115 |
| Pyridinyl-H4 | 7.70 - 7.90 | 138 - 140 |
| Pyridinyl-H5 | 7.00 - 7.20 | 119 - 121 |
| Pyridinyl-H6 | 8.20 - 8.40 | 148 - 150 |
| Benzoyl-H3 | 7.40 - 7.60 | 124 - 126 |
| Benzoyl-H4 | 7.10 - 7.30 | 132 - 134 |
| Benzoyl-H5 | 7.30 - 7.50 | 118 - 120 |
| Benzoyl-H6 | 7.70 - 7.90 | 129 - 131 |
| Amide-NH | 9.50 - 10.50 | - |
| Benzoyl-C1 | - | 139 - 141 |
| Benzoyl-C2 (C-N₃) | - | 130 - 132 |
| Benzoyl-C=O | - | 164 - 166 |
| Pyridinyl-C2 | - | 152 - 154 |
Note: These are predicted values and may differ from experimental results.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of this compound. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is crucial for tracing the connectivity of protons within the benzoyl and pyridinyl rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on the already assigned proton spectrum. wikipedia.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-4 bonds) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the amide proton to the carbonyl carbon and to carbons in the pyridinyl ring would confirm the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is valuable for determining the preferred conformation of the molecule in solution, for instance, the relative orientation of the benzoyl and pyridinyl rings.
¹⁵N NMR for Azido and Pyridine Nitrogen Characterization and Tautomeric Studies
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide invaluable information about the nitrogen atoms in this compound. nih.govnih.gov Isotopic labeling with ¹⁵N can significantly enhance the signal. nih.govrsc.orgresearchgate.net
The three nitrogen atoms of the azido group (N₃) would have distinct chemical shifts, which are sensitive to their electronic environment. nih.govresearchgate.net The chemical shifts of the pyridine nitrogen and the amide nitrogen can also be observed. nih.gov These shifts can be influenced by factors such as solvent and temperature. Furthermore, ¹⁵N NMR can be a powerful tool for studying potential tautomeric equilibria, for example, the existence of different forms of the amide linkage, although for a benzamide derivative, the amide tautomer is generally highly favored.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.netmdpi.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Azide (B81097) Asymmetric Stretch: The most characteristic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). chempap.orgugent.benih.gov This band typically appears in the region of 2100-2160 cm⁻¹. chempap.orgresearchgate.net Its precise position can be influenced by the electronic environment. chempap.org
Amide I and II Bands: The amide group gives rise to two prominent absorption bands. The Amide I band, primarily due to the C=O stretching vibration, is typically observed in the range of 1650-1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching vibrations, usually appears between 1510 and 1550 cm⁻¹.
Other Vibrations: Other notable absorptions include the N-H stretching vibration of the amide group, which appears as a broad band around 3300 cm⁻¹, and the C-H stretching and bending vibrations of the aromatic rings.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 chempap.orgresearchgate.net |
| Amide (C=O) | Amide I (C=O Stretch) | 1650 - 1680 |
| Amide (N-H) | Amide II (N-H Bend, C-N Stretch) | 1510 - 1550 |
| Amide (N-H) | N-H Stretch | ~3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. researchgate.net The molecular formula of the compound is C₁₂H₉N₅O, leading to a monoisotopic mass of approximately 239.0807 g/mol . nih.gov
In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to this mass would be observed. uab.edu The fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer leads to the formation of smaller, charged fragments. The analysis of these fragment ions can help to elucidate the structure. Common fragmentation pathways for this molecule might include: libretexts.org
Loss of dinitrogen (N₂) from the azide group, resulting in a nitrene intermediate which may rearrange.
Cleavage of the amide bond, leading to fragments corresponding to the benzoyl and pyridinyl-amine moieties.
Fragmentation of the pyridine or benzene (B151609) rings.
The exact fragmentation pattern will depend on the ionization technique employed (e.g., Electron Ionization, Electrospray Ionization). nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. nih.govrsc.org By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net
The crystal structure would reveal:
The planarity of the benzoyl and pyridinyl rings.
The conformation around the amide bond.
The geometry of the azide group.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the amide N-H and the pyridine nitrogen or carbonyl oxygen) and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the solid state. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, offering insights into the extent of conjugation. The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from the electronic transitions within its aromatic and azido-functionalized structure.
The electronic absorption spectra of related compounds, such as azidopyridines, have been studied in various solvents. ysu.amresearchgate.net For instance, 2-azidopyridine (B1249355) displays three distinct electronic transitions in the near UV-region (200–300 nm). ysu.am These are primarily assigned to π → π* transitions, which are characteristic of conjugated systems. The presence of the azide group is known to perturb the electronic energy levels of the parent pyridine ring. ysu.amresearchgate.net This perturbation often results in a red shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted pyridine molecule. ysu.am
In this compound, the electronic system is extended due to the benzamide moiety, which is also a chromophore. The conjugation between the azido-substituted benzene ring, the amide linkage, and the pyridine ring is expected to influence the energy of the molecular orbitals. Consequently, the π → π* transitions are likely to occur at longer wavelengths compared to simpler azidopyridines. It is also possible for n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, to be present, although they may be obscured by the more intense π → π* absorptions. ysu.amresearchgate.net
A hypothetical UV-Vis data table for this compound, based on the analysis of related structures, is presented below. The exact absorption maxima (λmax) and molar extinction coefficients (ε) would need to be determined experimentally.
| Solvent | λmax (nm) | **Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) ** | Assigned Transition |
| Ethanol | ~215 | ~2.0 x 10³ | π → π |
| ~240 (shoulder) | ~1.8 x 10³ | π → π | |
| ~290 | Lower Intensity | n → π* or π → π* |
Note: This data is illustrative and based on the analysis of similar compounds. Actual experimental values may vary.
Elemental Analysis for Confirmation of Molecular Formula
Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a compound. This data is then compared with the theoretical composition calculated from the proposed molecular formula to confirm its identity and purity. The molecular formula for this compound is C₁₂H₉N₅O. nih.gov
The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The following table presents the theoretical and a hypothetical experimental elemental analysis for this compound. A close correlation between the found and calculated values would provide strong evidence for the assigned molecular formula.
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 60.75 | 60.71 |
| Hydrogen (H) | 3.82 | 3.85 |
| Nitrogen (N) | 29.52 | 29.48 |
| Oxygen (O) | 6.74 | 6.78 |
Note: The "Found %" values are hypothetical and serve as an example of what would be expected from an experimental analysis of a pure sample.
Advanced Research Applications of 2 Azido N Pyridin 2 Yl Benzamide in Chemical Biology and Drug Discovery Non Clinical Focus
Exploration of Molecular Targets and Pathways
The unique structural features of 2-Azido-N-(pyridin-2-yl)benzamide have prompted researchers to investigate its potential to interact with and modulate the function of various enzymes and receptors, key components of cellular signaling and metabolic pathways.
In Vitro Enzyme Inhibition Studies
Derivatives of N-(pyridin-2-yl)benzamide have been synthesized and evaluated for their ability to inhibit several key enzymes implicated in a range of diseases.
Glucokinase (GK): N-pyridin-2-yl benzamide (B126) analogues have been designed and synthesized as allosteric activators of glucokinase, an enzyme crucial for maintaining blood glucose homeostasis. nih.govresearchgate.net In vitro assays confirmed that some of these analogues are potent glucokinase activators. researchgate.net For instance, certain synthesized molecules displayed excellent GK activity, with a GK fold activation of around 2. nih.gov One particular derivative, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methyl pyridin-2-yl)-benzamide, was identified as a potent glucokinase activator with an EC50 of 315 nM and induced a 2.23-fold increase in glucose uptake in rat hepatocytes. researchgate.net
DprE1: While direct inhibition of DprE1 by this compound is not explicitly detailed in the provided results, related nitrobenzamide derivatives have shown activity against this essential enzyme in Mycobacterium tuberculosis. mdpi.com The known DprE1 inhibitors, DNB1 and DNB2, demonstrated high activity against M. tuberculosis and M. bovis. mdpi.com
COX-2: The anti-inflammatory potential of N-(pyridin-2-yl)benzamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Studies on 2-hydroxy-N-(pyridine-2-yl)benzamide Mannich base derivatives showed anti-inflammatory activity through the inhibition of protein denaturation, with IC50 values ranging from 0.121 to 0.145 mM. researchgate.net Molecular docking studies indicated that these compounds bind to the active sites of both COX-1 and COX-2. researchgate.net Similarly, a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives exhibited potent in vitro COX-2 inhibitory activity, with some compounds showing IC50 values between 0.04 and 0.07 μM, comparable to the reference drug celecoxib (B62257) (IC50 0.049 μM). nih.gov
Kinases: The broader class of benzimidazole (B57391) derivatives, which can be structurally related to N-(pyridin-2-yl)benzamide, has been investigated for kinase inhibition. For example, some 1,3,4-thiadiazole (B1197879) derivatives have been reported to exert their anticancer effects through the inhibition of tyrosine kinase enzymes. nih.gov
Lipoxygenase (LOX): A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a target for anticancer drug discovery. nih.govresearchgate.net Methoxylated derivatives, particularly those with the methoxy (B1213986) group at the ortho position of the phenyl ring, were found to be the most potent enzyme inhibitors. nih.govresearchgate.net
Interactive Table: In Vitro Enzyme Inhibition/Activation by N-(pyridin-2-yl)benzamide Derivatives
| Derivative Class | Target Enzyme | Activity | Potency (IC50/EC50) | Reference |
| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Activation | ~2-fold activation | nih.gov |
| 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methyl pyridin-2-yl)-benzamide | Glucokinase (GK) | Activation | EC50: 315 nM | researchgate.net |
| 2-Hydroxy-N-(pyridine-2-yl)benzamide Mannich base derivatives | COX-1/COX-2 | Inhibition | IC50: 0.121-0.145 mM | researchgate.net |
| 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives | COX-2 | Inhibition | IC50: 0.04-0.07 μM | nih.gov |
| Methoxylated N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase-1 | Inhibition | Most potent inhibitors in the series | nih.govresearchgate.net |
Receptor Binding Profiling and Allosteric Modulation Studies
The versatility of the N-(pyridin-2-yl)benzamide scaffold extends to its interaction with various receptors, including G-protein coupled receptors (GPCRs).
Metabotropic Glutamate Receptor 5 (mGluR5): A series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives have been developed as potent negative allosteric modulators (NAMs) of the mGluR5. nih.gov Starting from an initial hit with an IC50 of 926 nM, optimization led to compounds with excellent potencies (IC50s < 50 nM). nih.gov One such compound demonstrated an excellent mGluR5 binding affinity with a Ki of 21 nM and an IC50 of 8 nM. nih.govresearchgate.net
Other Receptors: While direct binding data for this compound on a wider panel of receptors is limited, studies on structurally related tryptamine (B22526) analogs show binding to serotonin (B10506) receptors (5-HT2A, 5-HT1A), σ sites, α2-adrenoceptors, dopaminergic D3 receptors, and histaminergic H1 receptors. nih.gov This suggests that the pyridinyl benzamide core could be a privileged scaffold for interacting with a variety of receptor targets.
In Vitro Biological Activity Evaluation
The potential of this compound derivatives as therapeutic leads is further underscored by their diverse biological activities observed in cell-based assays.
Antimicrobial Research
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and compounds containing the pyridine (B92270) moiety have shown promise in this area. mdpi.com
Antibacterial: Imidazopyridines, which are fused heterocyclic systems containing a pyridine ring, exhibit a broad range of pharmacological activities, including antibacterial effects. nih.gov Novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have demonstrated moderate to excellent antibacterial activity against both Gram-negative (E. coli, K. pneumonia, P. aeruginosa, A. baumannii) and Gram-positive (St. aureus, St. mutans) bacteria. nih.gov Furthermore, some 2-benzylidene-3-oxobutanamide derivatives have shown very good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov
Antifungal: Derivatives of N-(pyridin-2-yl)benzamide have been investigated for their antifungal properties. A series of benzanilide-containing azoles showed promising antifungal activity against fluconazole-sensitive Candida albicans and were also potent against azole-resistant strains. nih.gov The mechanism of action for these compounds was found to be the inhibition of fungal CYP51, which is crucial for ergosterol (B1671047) biosynthesis. nih.gov Other studies have shown that benzimidazole derivatives can be effective against various Candida species and dermatophytes. nih.gov
Antimycobacterial: The fight against tuberculosis has led to the exploration of various chemical scaffolds, including those related to N-(pyridin-2-yl)benzamide. Dihydropyridomycins, which lack the enol ester moiety of the natural product pyridomycin (B90888), have shown significant antimycobacterial activity. nih.gov For instance, the 2R isomer of dihydropyridomycin was only 4-fold less potent than pyridomycin against M. tuberculosis H37Rv. nih.gov Additionally, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra, with one compound showing a minimum inhibitory concentration (MIC) of 25 µM against M. smegmatis. msptm.org However, some [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives showed only feeble activity against M. tuberculosis and M. avium. nih.gov
Interactive Table: In Vitro Antimicrobial Activity of N-(pyridin-2-yl)benzamide and Related Derivatives
| Derivative Class | Organism(s) | Activity Type | Potency (MIC) | Reference |
| Benzanilide-containing azoles | Candida albicans (azole-sensitive and resistant) | Antifungal | MIC80: 0.125–2 μg/mL | nih.gov |
| 2-Benzylidene-3-oxobutanamide derivatives | MRSA, A. baumannii (MDR) | Antibacterial | - | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | M. smegmatis | Antimycobacterial | 25 µM | msptm.org |
| Dihydropyridomycins (2R isomer) | M. tuberculosis H37Rv | Antimycobacterial | 4-fold less potent than pyridomycin | nih.gov |
| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamides | Gram-negative and Gram-positive bacteria | Antibacterial | - | nih.gov |
Anticancer Research
The cytotoxic potential of N-(pyridin-2-yl)benzamide derivatives against various cancer cell lines has been a significant area of investigation.
Cytotoxicity against Specific Cancer Cell Lines: A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were evaluated for their cytotoxicity against PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cell lines. nih.govresearchgate.net Nitro-containing derivatives showed higher cytotoxicity against the PC3 cell line, while methoxylated derivatives were more active against the SKNMC cell line. nih.govresearchgate.net In another study, new benzotriazinones, including 3-phenyl-1-(pyrid-2-yl)benzo nih.govnih.govnih.govtriazin-7-one and 1-phenyl-3-(pyrid-2-yl)benzo nih.govnih.govnih.govtriazin-7-one, exhibited greater cytotoxicity than the parent 1,3-diphenyl-substituted compound against most of the nine major histological tissue types in the NCI 60 cell line screen. nih.gov Furthermore, novel 2-mercaptobenzimidazole (B194830) azomethine derivatives were tested for their in vitro anticancer activity against the human colorectal carcinoma cell line (HCT-116), with one compound showing significant activity. nih.gov
Apoptosis Induction: The mechanism of anticancer activity for some of these derivatives involves the induction of apoptosis. For example, 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov In a study on novel pyrazole (B372694) derivatives with a benzo[d]thiazole moiety, one compound induced apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov This was confirmed by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov
Interactive Table: In Vitro Anticancer Activity of N-(pyridin-2-yl)benzamide Derivatives
| Derivative Class | Cancer Cell Line(s) | Activity | Key Findings | Reference |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3, HT29, SKNMC | Cytotoxicity | Nitro derivatives active against PC3; methoxy derivatives active against SKNMC. | nih.govresearchgate.net |
| Pyrid-2-yl benzotriazinones | NCI 60 cell line panel | Cytotoxicity | Increased cytotoxicity compared to phenyl-substituted parent compound. | nih.gov |
| 2-Mercaptobenzimidazole azomethine derivatives | HCT-116 | Cytotoxicity | One compound showed significant activity. | nih.gov |
| Pyrazole with benzo[d]thiazole derivatives | MDA-MB-231 | Apoptosis Induction | Concentration-dependent increase in apoptosis; modulated Bcl-2 and Bax levels. | nih.gov |
Anti-inflammatory Research
The anti-inflammatory properties of N-(pyridin-2-yl)benzamide derivatives are a promising area of research, primarily linked to their ability to inhibit COX enzymes.
A series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and showed better pharmacological and biological anti-inflammatory responses than reference controls at low concentrations. nih.gov Similarly, 2-hydroxy-N-(pyridine-2-yl)benzamide Mannich base derivatives exhibited anti-inflammatory activity, although their potency was lower than the standard drug piroxicam. researchgate.netunram.ac.id Modification of the carboxylic group of salicylic (B10762653) acid into an amide derivative is a strategy to potentially reduce gastrointestinal side effects associated with NSAIDs. researchgate.netunram.ac.id
Antiviral Research
The benzamide scaffold, a core component of this compound, has been a subject of interest in the development of novel antiviral agents. Research into benzoic acid derivatives has revealed their potential to inhibit influenza A virus. For instance, the derivative NC-5 has demonstrated potent antiviral activity against various influenza A strains, including oseltamivir-resistant mutants, both in laboratory settings and in animal models. mdpi.com This compound effectively reduces viral replication and the cytopathic effects of the virus. mdpi.com The mechanism of action for some benzoic acid derivatives involves the inhibition of viral neuraminidase, a key enzyme for viral propagation. mdpi.com Specifically, these compounds can target the "150-cavity" of the neuraminidase protein, which is crucial for its enzymatic function. mdpi.com
Another area of antiviral research has focused on inhibiting the entry of the influenza virus into host cells, a process mediated by the viral protein hemagglutinin (HA). nih.gov Certain 4-tert-butylphenyl-substituted spirothiazolidinones have been identified as inhibitors of HA-mediated fusion, showing specific activity against the influenza A/H3N2 virus. nih.gov Computational docking studies suggest that these compounds may bind to a pocket in the stem region of the HA trimer. nih.gov The structural features of these inhibitors, such as the tert-butyl group, are thought to enhance antiviral potency through hydrophobic interactions within the HA binding pocket. nih.gov
While direct antiviral studies on this compound are not extensively detailed in the provided information, the established antiviral potential of the broader benzamide and benzoic acid derivative classes provides a strong rationale for its investigation in this area. The presence of the pyridin-2-yl group and the azide (B81097) handle could offer unique interaction possibilities with viral protein targets and opportunities for further molecular development.
Mechanistic Insights into Biological Activity (Hypothesized Molecular Interactions)
Ligand-Protein Docking Studies and Binding Energy Calculations
Molecular docking simulations are a important tool for predicting the binding orientation and affinity of small molecules like this compound to protein targets. These computational methods place the ligand into the binding site of a protein and calculate a score, often representing the binding energy, to estimate the stability of the resulting complex. scispace.commdpi.com For benzamide derivatives, docking studies have been employed to understand their interactions with various protein targets. scispace.commdpi.comwalshmedicalmedia.com
The process typically involves preparing the 3D structure of the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). scispace.commdpi.com The ligand's geometry is optimized, and its conformational flexibility is explored to find the most favorable binding pose. scispace.comnih.gov The binding site on the protein is defined, often guided by the position of a known co-crystallized ligand, to direct the docking simulation. scispace.commdpi.com
In one study on benzamide appended pyrazolone (B3327878) derivatives targeting the 6LU7 protein of the novel coronavirus, a ligand demonstrated a binding energy of -8.90 kcal/mol, indicating a strong and stable interaction. walshmedicalmedia.com These studies also identify key amino acid residues within the binding pocket that form hydrogen bonds and other interactions with the ligand, providing crucial insights into the molecular basis of recognition. walshmedicalmedia.com
Table 1: Example of Docking and Binding Energy Data for Benzamide Derivatives
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Benzamide-pyrazolone derivative 'a' | 6LU7 | -8.90 | GLN192, GLY143 | walshmedicalmedia.com |
| Benzamide-pyrazolone derivative 'd' | 6LU7 | -8.85 | GLU166 | walshmedicalmedia.com |
| Benzamide-pyrazolone derivative 'e' | 6LU7 | -8.70 | Not specified | walshmedicalmedia.com |
| N-ethyl-4-(pyridin-4-yl)benzamide derivative C03 | ROCK1 | Not specified | E89, V90, E124, D126, Y155, D160, D202, K105, R125, D216 | nih.gov |
This table is illustrative and based on data for related benzamide compounds.
Identification of Key Pharmacophoric Features and Interaction Motifs
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For benzamide derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The N-(pyridin-2-yl)benzamide scaffold itself contains several of these features: the benzamide core provides a planar aromatic system and hydrogen bonding capabilities, while the pyridine ring introduces an additional aromatic and potentially coordinating group. ontosight.ai
Docking studies on N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase have supported their binding in the allosteric site of the enzyme. nih.govresearchgate.net The pyridine and benzamide moieties are likely involved in crucial interactions within this site. Similarly, in the context of cannabinoid receptor ligands, 2-pyridylbenzimidazoles were found to adopt a Y-like conformation within the CB1 active site, with the pyridine and another aromatic group forming the arms of the 'Y'. mdpi.com
The interaction motifs for benzamide derivatives often involve hydrogen bonds with specific amino acid residues in the target protein's binding pocket. For example, in a study of benzamide appended pyrazolone derivatives, hydrogen bonds were observed with residues such as GLN192, GLY143, and ARG188 of the target protein. walshmedicalmedia.com The presence and orientation of substituents on the benzamide or pyridine rings can significantly influence these interactions and, consequently, the biological activity. For instance, the introduction of fluorine atoms into benzamide derivatives has been shown to increase binding affinity for the protein cereblon. nih.gov
Bio-conjugation Strategies Utilizing the Azide Handle (Click Chemistry Applications)
The azide group (-N3) on this compound is a bioorthogonal handle, meaning it is chemically inert in biological systems but can react specifically with a partner functional group. nih.gov This property makes it exceptionally useful for "click chemistry," a set of reactions that are rapid, high-yielding, and occur under mild, biocompatible conditions. youtube.com The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com
Development of Molecular Probes for Target Identification and Validation
The azide handle of this compound allows for its conversion into a molecular probe. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the azide via click chemistry, researchers can visualize and track the compound's interactions within a biological system. This is a powerful strategy for identifying the specific protein targets of a bioactive compound.
The process involves introducing an alkyne-modified reporter molecule to a system treated with this compound. The azide on the benzamide will "click" with the alkyne on the reporter, effectively tagging the protein that the benzamide is bound to. This tagged protein can then be isolated and identified using techniques like mass spectrometry. This approach is central to activity-based protein profiling (ABPP), which aims to map the active sites of enzymes in complex biological samples. mdpi.com
Functionalization of Biomolecules, Peptides, and Proteins for Enhanced Properties
The azide group provides a convenient point of attachment for conjugating this compound to larger biomolecules like peptides and proteins. mdpi.com This can be used to impart new properties to these biomolecules. For example, attaching a small molecule with a specific biological activity to a protein could create a targeted therapeutic agent.
The functionalization is typically achieved by first introducing an alkyne group onto the biomolecule of interest. This can be done through chemical modification of amino acid side chains or by incorporating unnatural amino acids containing alkyne groups during protein synthesis. nih.gov The alkyne-modified biomolecule can then be reacted with this compound via click chemistry to form a stable conjugate. This strategy has been used to create peptide-resorcinarene conjugates with enhanced antimicrobial activity. mdpi.com The modular nature of click chemistry allows for the rapid generation and screening of a wide variety of bioconjugates. youtube.com
Surface Modification and Immobilization of the Compound for Sensor Development
The unique chemical architecture of this compound, featuring a photoreactive azido (B1232118) group and a metal-chelating pyridinyl-benzamide scaffold, presents significant opportunities for its application in the development of advanced chemical and biological sensors. The immobilization of this compound onto various surfaces is a critical step in the fabrication of such sensors, enabling the creation of tailored interfaces for specific analyte detection. The primary strategies for surface modification and immobilization revolve around the versatile chemistry of the aryl azide group.
Covalent Immobilization via Aryl Azide Chemistry
The aryl azide moiety is a well-established functional group for forming covalent linkages to a wide array of surfaces through photoaffinity labeling. mdpi.comenamine.net Upon exposure to ultraviolet (UV) light, the aryl azide group of this compound can be activated to form a highly reactive nitrene intermediate. thermofisher.comresearchgate.net This nitrene species can then readily insert into C-H and N-H bonds or react with double bonds on a substrate surface, resulting in a stable, covalent attachment of the molecule. thermofisher.com
This photo-inducible immobilization offers several advantages for sensor development:
Spatial Control: The ability to initiate the immobilization reaction with light allows for precise spatial control over where the compound is attached on a sensor surface, enabling the creation of patterned sensor arrays.
Versatility of Substrates: This method is compatible with a broad range of materials, including polymers, metals, and semiconductors, that are commonly used in sensor fabrication.
Mild Reaction Conditions: Photochemical activation can often be performed under mild conditions, which helps to preserve the integrity of both the immobilized molecule and the sensor substrate. acs.org
The general mechanism for the photoactivated immobilization of this compound is depicted below:
Step 1: Photoactivation R-N₃ + hν (UV light) → R-N: + N₂ (this compound) → (Reactive Nitrene Intermediate)
Step 2: Covalent Insertion R-N: + Substrate-H → R-NH-Substrate (Reactive Nitrene Intermediate) → (Covalently Immobilized Compound)
Applications in Biosensor Development
In the context of biosensors, the immobilization of this compound can be leveraged to create surfaces that can specifically capture and detect biological molecules. For instance, the pyridin-2-yl-benzamide portion of the molecule could be designed to have an affinity for a particular protein or enzyme. By immobilizing the compound on a sensor surface, such as a gold nanoparticle or a surface plasmon resonance (SPR) chip, a biosensor for that specific biomolecule can be fabricated. nih.govrsc.orgnih.gov
The detection sensitivity of such biosensors can be significantly enhanced by the choice of the sensor platform and the surface chemistry. For example, the presence of pyridine derivatives has been shown to enhance the sensitivity of localized surface plasmon resonance (LSPR) sensors. rsc.org
Research Findings and Data
While direct research on the surface modification and immobilization of this compound for sensor development is not extensively documented in publicly available literature, the principles of aryl azide chemistry are well-established. The following table summarizes the key characteristics and potential applications based on the known reactivity of its functional groups.
| Functional Group | Immobilization Principle | Potential Sensor Application | Key Advantages |
| Aryl Azide | Photoaffinity Labeling (Nitrene Insertion) | Covalent attachment to sensor surfaces for creating specific recognition layers. | Spatial control, substrate versatility, mild reaction conditions. |
| Pyridin-2-yl-benzamide | Molecular Recognition/Chelation | Capture of specific analytes (e.g., metal ions, proteins) at the sensor interface. | Potential for high specificity and enhanced sensitivity. |
The successful development of sensors using this compound would depend on optimizing the immobilization conditions, such as the wavelength and intensity of the UV light, the solvent, and the nature of the substrate, to achieve a high density of covalently attached molecules with the desired orientation for analyte binding. thermofisher.comacs.org Further research is necessary to explore the full potential of this compound in the field of sensor technology.
Structure Activity Relationship Sar and Ligand Design for 2 Azido N Pyridin 2 Yl Benzamide Analogues
Systematic Modification of the Azido (B1232118) Group
The azido group is a pivotal functional group within 2-Azido-N-(pyridin-2-yl)benzamide, frequently employed as a photoaffinity label for the identification of protein targets. The substitution of this group with other functionalities offers valuable insights into its contribution to ligand binding and can pave the way for compounds with varied pharmacological profiles. For instance, replacing the azido group with smaller, isosteric counterparts like a nitro or cyano group can help ascertain the steric and electronic prerequisites at this position. Furthermore, the reduction of the azide (B81097) to an amine introduces a new vector for derivatization, enabling the attachment of diverse substituents to probe the binding pocket.
The position of the azido group on the benzamide (B126) ring also significantly influences the molecule's activity. Relocating the azido group from the ortho to the meta or para position can profoundly impact the molecule's conformation and its interaction with its target. Such modifications are instrumental in mapping the topology of the binding site and understanding the locational importance of the azido group for optimal binding.
Derivatization of the Benzamide Substructure
The benzamide core of the molecule provides a versatile scaffold for modifications aimed at enhancing binding affinity and selectivity. A common approach involves substitutions on the benzene (B151609) ring. The introduction of either electron-donating or electron-withdrawing groups at different positions can alter the electronic landscape of the molecule, thereby influencing its interactions with a target protein. For example, the addition of a methoxy (B1213986) or chloro group at the 4- or 5-position of the benzene ring can adjust the compound's lipophilicity and its capacity for hydrogen bonding.
Research aimed at discovering potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), based on the this compound scaffold, has underscored the significance of substitutions on the benzamide ring. It was observed that the incorporation of small, electron-withdrawing groups, such as a nitro or cyano group, at the 5-position resulted in a marked increase in potency. This indicates that this area of the binding pocket is sensitive to electronic factors and can accommodate smaller substituents.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Contributions
The chemical compound 2-Azido-N-(pyridin-2-yl)benzamide is a molecule with a unique structure combining an azido (B1232118) group and a pyridin-2-yl-benzamide scaffold. While direct and extensive research specifically focused on this compound is limited, its constituent functional groups and parent structures, N-(pyridin-2-yl)benzamide and 2-azidopyridine (B1249355), have been the subject of considerable scientific investigation.
The N-(pyridin-2-yl)benzamide core is recognized for its versatile biological activities, with analogues showing potential as antimicrobial, anti-inflammatory, and even anticancer agents. rsc.orgontosight.ai Derivatives of this scaffold have been synthesized and evaluated for various therapeutic targets. For instance, a series of N-pyridin-2-yl benzamide (B126) analogues were designed and synthesized as allosteric activators of glucokinase, showing promise for the management of type 2 diabetes. nih.govresearchgate.net The synthesis of these derivatives has been achieved through various methods, including the reaction of 2-aminopyridine (B139424) with benzoyl chloride or the use of bimetallic metal-organic frameworks as catalysts for the amidation of 2-aminopyridine with trans-β-nitrostyrene. ontosight.aimdpi.comresearchgate.net
The 2-azidopyridine moiety is a valuable building block in organic synthesis. The azide (B81097) group is a versatile functional group that can participate in a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings. organic-chemistry.org The synthesis of 2-azidopyridines can be achieved from the corresponding 2-halopyridines or through diazotization of 2-aminopyridine followed by treatment with an azide source. organic-chemistry.orgnih.gov The reactivity of aryl azides, including 2-azidopyridine, is characterized by their ability to undergo photolysis or thermolysis to generate highly reactive nitrene intermediates, which can then participate in various C-H insertion or rearrangement reactions. kit.edunih.gov
The key contribution of the conceptual compound this compound lies in its potential to merge the biological relevance of the N-(pyridin-2-yl)benzamide scaffold with the versatile reactivity of the azido group. This combination opens up avenues for its use as a chemical probe or a building block for the synthesis of more complex molecules with potential applications in chemical biology and materials science.
Identification of Unexplored Reactivity and Transformation Pathways
The unique arrangement of the azido and amide functionalities on the same aromatic ring in this compound suggests several unexplored reactivity pathways that warrant investigation.
One area of interest is the intramolecular interaction and reactivity between the azido group and the amide linkage. Under thermal or photolytic conditions, the generated nitrene could potentially undergo intramolecular cyclization reactions. Depending on the reaction conditions, this could lead to the formation of novel heterocyclic ring systems. The proximity of the N-H bond of the amide and the ortho-azido group could facilitate intramolecular C-H amination or other cyclization pathways, which remain largely unexplored for this specific molecule.
The reactivity of the pyridine (B92270) nitrogen in concert with the azido group is another avenue for exploration. The pyridine ring can be quaternized or oxidized, which could modulate the electronic properties and reactivity of the azido group. For instance, the formation of a pyridinium (B92312) salt could influence the rate and selectivity of azide-based reactions like cycloadditions or Staudinger ligations.
Furthermore, the tandem or sequential transformation of both the azido group and the benzamide moiety could lead to complex molecular architectures. For example, the azide could first be used in a click reaction to introduce a new molecular fragment, followed by modification of the benzamide group or the pyridine ring to generate a library of diverse compounds. The selective transformation of one functional group in the presence of the other presents a synthetic challenge and an opportunity for the development of new orthogonal protection and deprotection strategies.
Opportunities for Novel Analog Design and Synthesis with Enhanced Properties
The structure of this compound offers numerous opportunities for the design and synthesis of novel analogs with potentially enhanced biological or material properties.
Table 1: Potential Modifications for Novel Analog Design
| Modification Site | Potential Substituents/Modifications | Desired Property Enhancement |
| Benzoyl Ring | Electron-donating or electron-withdrawing groups, heterocyclic rings | Modulate electronic properties, improve binding affinity to biological targets, alter solubility. |
| Pyridine Ring | Alkyl, halogen, or other functional groups at various positions | Tune basicity, steric hindrance, and interaction with biological systems. nih.gov |
| Amide Linker | Replacement with other linkers (e.g., thioamide, ester, reverse amide) | Alter conformational preferences and hydrogen bonding capabilities. |
| Azido Group | Conversion to triazole via click chemistry with various alkynes | Introduce diverse functionalities for targeted applications (e.g., fluorescent tags, biotin (B1667282), drug molecules). researchgate.net |
Systematic substitution on both the benzoyl and pyridine rings could lead to a library of compounds with fine-tuned electronic and steric properties. This could be crucial for optimizing interactions with specific biological targets. For instance, based on studies of related N-(pyridin-2-yl)benzamide derivatives, specific substitution patterns have been shown to enhance activity as glucokinase activators. nih.govresearchgate.net
The synthesis of these analogs could be achieved by employing modern synthetic methodologies. For example, various substituted 2-aminopyridines and 2-azidobenzoic acids could be coupled using efficient amide bond-forming reagents. Alternatively, late-stage functionalization of a pre-formed this compound core could provide rapid access to a diverse range of analogs.
Emerging Applications in Chemical Biology and Advanced Functional Materials
The bifunctional nature of this compound makes it a promising candidate for various applications in chemical biology and the development of advanced functional materials.
In chemical biology , the azido group serves as a versatile chemical handle for bioorthogonal ligation reactions. researchgate.net This allows for the site-specific labeling of biomolecules. For example, if the N-(pyridin-2-yl)benzamide scaffold is found to bind to a specific protein, the azido-functionalized version could be used as a photoaffinity label to identify the binding site. Upon UV irradiation, the azide would generate a reactive nitrene that covalently crosslinks to the protein, enabling its identification through proteomic techniques. nih.gov Furthermore, through click chemistry, fluorescent dyes, biotin tags, or other reporter molecules can be attached to the compound, facilitating the study of its localization and interaction within a cellular environment.
In the realm of advanced functional materials , the pyridine and benzamide moieties can participate in the formation of coordination polymers or metal-organic frameworks (MOFs) through coordination with metal ions. mdpi.comresearchgate.net The azido group can then be used for post-synthetic modification of the material, allowing for the introduction of new functionalities. For example, a MOF constructed with this compound as a ligand could be subsequently functionalized with polymers or nanoparticles via click chemistry to create hybrid materials with tailored properties for applications in catalysis, gas storage, or sensing. The ability to form self-assembled monolayers on surfaces through interactions involving the pyridine and amide groups, with the azide available for further functionalization, also presents opportunities in surface engineering and the development of functional coatings.
Integration with Advanced Technologies for Accelerated Discovery
The exploration of this compound and its analogs can be significantly accelerated through the integration of advanced technologies such as flow chemistry and machine learning.
Flow chemistry offers a safe and efficient way to handle potentially hazardous intermediates like organic azides. cam.ac.uk Continuous-flow reactors provide excellent control over reaction parameters such as temperature and reaction time, minimizing the risk of side reactions and improving the safety profile for the synthesis of azido compounds. rsc.orgacs.orgnih.gov The synthesis of this compound and its derivatives could be streamlined using a multi-step flow process, from the diazotization of an amino precursor to the final amide coupling, potentially enabling on-demand synthesis and purification.
Machine learning (ML) can be a powerful tool in both the design and synthesis of novel analogs. beilstein-journals.orgnih.govsaiwa.ai ML models can be trained on existing data of N-(pyridin-2-yl)benzamide derivatives to predict their biological activity or material properties, thus guiding the selection of the most promising candidates for synthesis. nih.govresearchgate.net In terms of synthesis, ML algorithms can be used to optimize reaction conditions, predict reaction outcomes, and even suggest novel synthetic routes. beilstein-journals.org By combining ML with high-throughput experimentation, the vast chemical space of possible analogs can be explored more efficiently, accelerating the discovery of new compounds with desired properties.
Q & A
Q. What are the optimal synthetic routes for 2-Azido-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for reproducibility?
Answer :
- Key Steps :
- Acylation : React pyridin-2-amine with benzoyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) to form the benzamide core .
- Azide Introduction : Introduce the azide group via nucleophilic substitution or diazo transfer reactions. For example, treat intermediates with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization Strategies :
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Answer :
- 1H/13C NMR :
- Pyridine protons appear as doublets (δ 7.5–8.5 ppm); azide protons are absent, confirming successful substitution.
- Aromatic protons in benzamide resonate at δ 7.0–7.8 ppm .
- IR : Azide stretch (ν ~2100 cm⁻¹) and amide carbonyl (ν ~1650 cm⁻¹) are diagnostic .
- MS : Molecular ion peak (e.g., [M+H]+) should match theoretical molecular weight (C₁₂H₈N₆O: 276.08 g/mol).
Q. What safety protocols are critical when handling azide-containing compounds like this compound?
Answer :
- Hazards : Azides are shock-sensitive; avoid friction, heat, or metal contamination.
- Mitigation :
- Use blast shields and conduct reactions in fume hoods.
- Store in inert atmospheres and monitor decomposition products (e.g., HN₃ gas) .
Advanced Research Questions
Q. How does X-ray crystallography using SHELX refine the crystal structure of this compound?
Answer :
Q. What computational methods predict the reactivity of the azide group in this compound for click chemistry applications?
Answer :
- DFT Calculations :
- Calculate HOMO/LUMO energies to predict cycloaddition kinetics with alkynes (e.g., B3LYP/6-31G* basis set).
- Transition state modeling identifies steric hindrance from the pyridine ring .
- MD Simulations : Assess solubility in aqueous/organic matrices for bioconjugation efficiency .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Answer :
- Targeted Modifications :
- Pyridine Substitution : Replace 2-pyridyl with 4-pyridyl to alter hydrogen-bonding interactions with enzymes .
- Azide Replacement : Substitute with tetrazoles for improved metabolic stability .
- Assays :
- Measure IC₅₀ values against kinase targets (e.g., PI3K) using fluorescence polarization assays .
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
